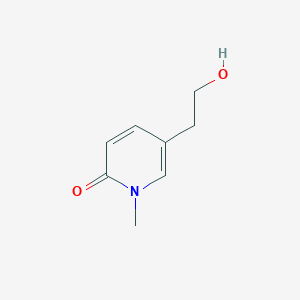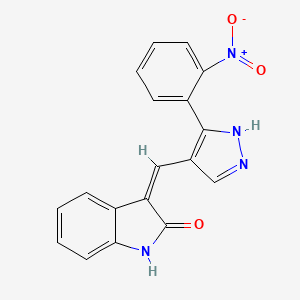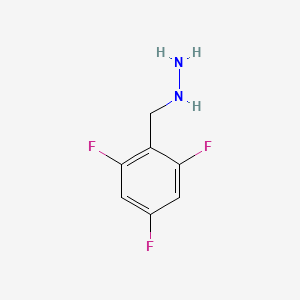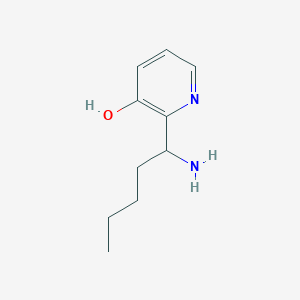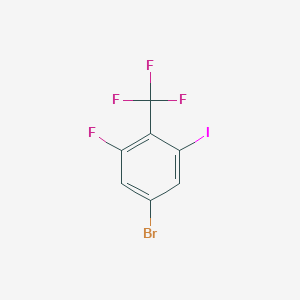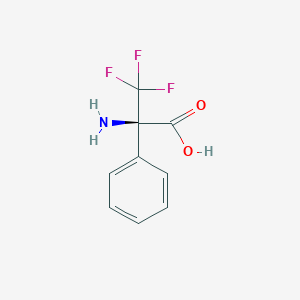
3,3,3-Trifluoro-2-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-phenylalanine: is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the alanine side chain, and a phenyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . This method ensures high stereoselectivity and yields non-racemic 3,3,3-Trifluoro-2-phenylalanine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,3-Trifluoro-2-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl amines or alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,3,3-Trifluoro-2-phenylalanine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The trifluoromethyl group can act as a probe in NMR spectroscopy, providing insights into molecular dynamics.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its incorporation into peptides and proteins can enhance their pharmacokinetic properties, making them more resistant to enzymatic degradation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure contributes to improved chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 3,3,3-Trifluoro-2-phenylalanine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. For example, it can act as a suicide inhibitor for pyridoxal-phosphate dependent enzymes . The compound’s unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, modulating its activity in biological systems.
Comparación Con Compuestos Similares
3,3,3-Trifluoroalanine: Lacks the phenyl group, making it less hydrophobic.
2,2,2-Trifluoro-1-phenylethanol: Contains a hydroxyl group instead of an amino group.
3,3,3-Trifluoro-2-fluoromethoxypropanoic acid: Contains a fluoromethoxy group instead of a phenyl group.
Uniqueness: 3,3,3-Trifluoro-2-phenylalanine stands out due to its combination of a trifluoromethyl group and a phenyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)/t8-/m1/s1 |
Clave InChI |
FUPRWUOOEKSLDF-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




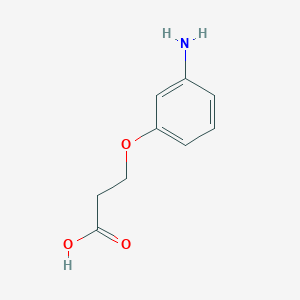
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)

![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)

![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)
